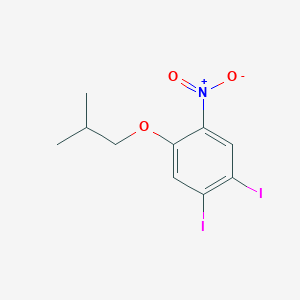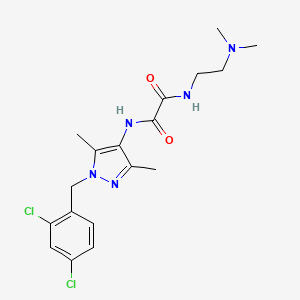![molecular formula C25H20N2O2 B12631417 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 918631-89-7](/img/structure/B12631417.png)
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-diphenylcyclopentanone with an appropriate amine to form the corresponding imine. This imine is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
This compound has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. Additionally, in the industry, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within the cell. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other isoindole derivatives and related heterocyclic compounds, such as 2-aminopyrimidine derivatives . These compounds may share some common properties but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
918631-89-7 |
|---|---|
Formule moléculaire |
C25H20N2O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[(2,2-diphenylcyclopentylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O2/c28-23-20-14-7-8-15-21(20)24(29)27(23)26-22-16-9-17-25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 |
Clé InChI |
PUGYYAIGJXWDTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NN2C(=O)C3=CC=CC=C3C2=O)C(C1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)

![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)



![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
